molecular formula C16H19N3S B4674072 N-(4-anilinophenyl)-N'-propylthiourea

N-(4-anilinophenyl)-N'-propylthiourea

Cat. No.: B4674072
M. Wt: 285.4 g/mol
InChI Key: MPADXQRDLMSCFA-UHFFFAOYSA-N
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Description

N-(4-anilinophenyl)-N'-propylthiourea is a thiourea derivative characterized by an anilinophenyl group linked to a propylthiourea moiety. Thioureas are known for their ability to form hydrogen bonds and coordinate with metal ions, which underpins their applications in catalysis, drug design, and supramolecular chemistry .

Properties

IUPAC Name

1-(4-anilinophenyl)-3-propylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3S/c1-2-12-17-16(20)19-15-10-8-14(9-11-15)18-13-6-4-3-5-7-13/h3-11,18H,2,12H2,1H3,(H2,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPADXQRDLMSCFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=S)NC1=CC=C(C=C1)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural and Functional Group Variations

Thiourea derivatives exhibit diverse biological and chemical properties depending on their substituents. Key analogs include:

N-(4-anilinophenyl)benzamide
  • Structure: Substituted benzamide with an anilinophenyl group.
  • Activity: Potent diguanylate cyclase (DGC) inhibitor, effective against V. cholerae (IC₅₀ = 1 µM) and P. aeruginosa (IC₅₀ = 17.83 µM).
  • Key Difference : The benzamide group replaces the thiourea moiety, emphasizing the importance of the carbonyl group in DGC inhibition.
N-Allyl-N'-propylthiourea
  • Structure : Allyl and propyl groups attached to thiourea.
  • Application: Used in palladium nanoparticle synthesis due to its strong adsorption on silica surfaces, highlighting thioureas' role in catalysis .
  • Comparison: The allyl group may enhance metal-binding capacity compared to the anilinophenyl group in the target compound.
N-(4-Chlorophenyl)-N'-allylthiourea
  • Structure : Chlorophenyl and allyl substituents.
  • Key Difference : The chloro substituent may increase lipophilicity, affecting membrane permeability.

Key Insights :

  • DGC Inhibition: The anilinophenyl group in N-(4-anilinophenyl)benzamide enhances specificity for bacterial DGCs, while thiourea derivatives like sulfasalazine exhibit broader but weaker inhibition .
  • Metal Coordination : Thioureas with alkyl/aryl groups (e.g., propyl, benzoyl) form stable complexes with transition metals, useful in catalysis or metallodrugs .

Physicochemical Properties

highlights the importance of drug-like properties (e.g., logP, molecular weight) for bioavailability. For example:

  • N-(4-propylphenyl)thiourea (synonym for a structural analog) likely has moderate logP due to the propyl group, balancing solubility and membrane permeability .
  • N-(4-phenoxyphenyl)-N'-phenylthiourea (MW = 320.41) may face challenges in bioavailability due to higher molecular weight .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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